

"3-Methyloxetane-3-carbaldehyde" IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyloxetane-3-carbaldehyde

Cat. No.: B1319623

[Get Quote](#)

A Technical Guide to 3-Methyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Methyloxetane-3-carbaldehyde**, a valuable building block in organic synthesis and medicinal chemistry. It includes key physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and a visualization of its synthetic pathway.

Compound Identification and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-Methyloxetane-3-carbaldehyde**.^[1] Its structure consists of a four-membered oxetane ring substituted at the 3-position with both a methyl group and a formyl (aldehyde) group.

Chemical Structure:

The presence of the strained oxetane ring and the reactive aldehyde functionality makes this molecule a versatile intermediate for introducing unique three-dimensional scaffolds into larger molecules.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **3-Methyloxetane-3-carbaldehyde**, compiled from various sources for easy reference and comparison.

Property	Value	Source(s)
CAS Number	99419-31-5	[1] [2] [3]
Molecular Formula	C ₅ H ₈ O ₂	[1] [2]
Molecular Weight	100.12 g/mol	[1] [2]
Appearance	Colorless or light yellow liquid	
Boiling Point	63 °C (at 30 Torr)	[2]
Density (Predicted)	1.150 ± 0.06 g/cm ³	[2]
Canonical SMILES	CC1(COC1)C=O	[2]
InChIKey	DUQGFIXXKISULR-UHFFFAOYSA-N	[1]
Storage Conditions	Inert atmosphere, store in freezer (-20°C)	[2]
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate)	

Experimental Protocols

Detailed methodologies for the synthesis and a representative reaction of **3-Methyloxetane-3-carbaldehyde** are provided below. These protocols are designed for implementation in a standard organic chemistry laboratory setting.

The target aldehyde can be efficiently prepared by the oxidation of the corresponding primary alcohol, (3-Methyloxetan-3-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is a reliable method that proceeds under mild conditions with high yield.[\[2\]](#)

Reaction: (3-Methyloxetan-3-yl)methanol → **3-Methyloxetane-3-carbaldehyde**

Reagents and Materials:

- (3-Methyloxetan-3-yl)methanol
- Dess-Martin periodinane (1.1 equivalents)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

- Dissolve (3-Methyloxetan-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add Dess-Martin periodinane (1.1 eq) to the stirred solution in one portion.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated NaHCO_3 solution and stir vigorously for 15 minutes.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude **3-Methyloxetane-3-carbaldehyde**, which can be purified by flash column chromatography if necessary.

Alternative Method: Swern Oxidation The Swern oxidation provides a metal-free alternative for this transformation.[4][5][6] This method involves activating dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature (-78 °C), followed by the addition of the alcohol and quenching with a hindered base like triethylamine.[4][5][7] This procedure is particularly useful for substrates sensitive to the conditions of other oxidation methods.[6]

Aldehydes readily react with Grignard reagents to form secondary alcohols after an acidic workup.[8] This protocol details the reaction of **3-Methyloxetane-3-carbaldehyde** with ethylmagnesium bromide.

Reaction: **3-Methyloxetane-3-carbaldehyde** + $\text{CH}_3\text{CH}_2\text{MgBr} \rightarrow$ 1-(3-Methyloxetan-3-yl)propan-1-ol

Reagents and Materials:

- **3-Methyloxetane-3-carbaldehyde**
- Ethylmagnesium bromide (1.2 equivalents, solution in THF or diethyl ether)
- Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

- Dissolve **3-Methyloxetane-3-carbaldehyde** (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add the ethylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel to the stirred aldehyde solution over 20-30 minutes, maintaining the temperature at 0 °C.

- After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Monitor the reaction by TLC.
- Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
- Extract the mixture three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the resulting crude alcohol product, 1-(3-Methyloxetan-3-yl)propan-1-ol, by flash column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the key synthetic transformation for preparing **3-Methyloxetane-3-carbaldehyde** from its corresponding alcohol precursor via an oxidation reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from a primary alcohol to **3-Methyloxetane-3-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyloxetane-3-carbaldehyde | C5H8O2 | CID 18962468 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. ["3-Methyloxetane-3-carbaldehyde" IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319623#3-methyloxetane-3-carbaldehyde-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com